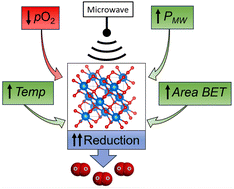Modulating redox properties of solid-state ion-conducting materials using microwave irradiation
Materials Horizons Pub Date: 2023-10-05 DOI: 10.1039/D3MH01339A
Abstract
The industrial adoption of low-carbon technologies and renewable electricity requires novel tools for electrifying unitary steps and efficient energy storage, such as the catalytic synthesis of valuable chemical carriers. The recently-discovered use of microwaves as an effective reducing agent of solid materials provides a novel framework to improve this chemical-conversion route, thanks to promoting oxygen-vacancy formation and O2-surface exchange at low temperatures. However, many efforts are still required to boost the redox properties and process efficiency. Here, we scrutinise the dynamics and the physicochemical dependencies governing microwave-induced redox transformations on solid-state ion-conducting materials. The reduction is triggered upon a material-dependent induction temperature, leading to a characteristically abrupt rise in electric conductivity. This work reveals that the released O2 yield strongly depends on the material's composition and can be tuned by controlling the gas-environment composition and the intensity of the microwave power. The reduction effect prevails at the grain surface level and, thus, amplifies for fine-grained materials, and this is ascribed to limitations in oxygen-vacancy diffusion across the grain compared to a microwave-enhanced surface evacuation. The precise cyclability and stability of the redox process will enable multiple applications like gas depuration, energy storage, or hydrogen generation in several industrial applications.


Recommended Literature
- [1] Engineering plasmonic semiconductors for enhanced photocatalysis
- [2] Broadband graphene-based photoacoustic microscopy with high sensitivity†
- [3] Front cover
- [4] Design and construction of Ni3−xCoxO4 nanorods grown on Ni foam for tuning synthetic natural gas heating values
- [5] Tween20 surfactant effect on the electrocatalytic performance of porous carbon micro-spheres supported MnO2
- [6] Controlled doping of semiconducting titania nanosheets for tailored spinelectronic materials†
- [7] Oxidation of olefins using molecular oxygen catalyzed by a part per million level of recyclable copper catalyst under mild conditions†
- [8] Identifying the optimal anticancer targets from the landscape of a cancer–immunity interaction network†
- [9] Organophotocatalysis system of p/n bilayers for wide visible-light-induced molecular hydrogen evolution†
- [10] A novel side electrode configuration integrated in fused silica microsystems for synchronous optical and electrical spectroscopy†

Journal Name:Materials Horizons
Research Products
-
CAS no.: 131633-88-0
-
CAS no.: 11100-24-6
-
CAS no.: 1644-82-2









